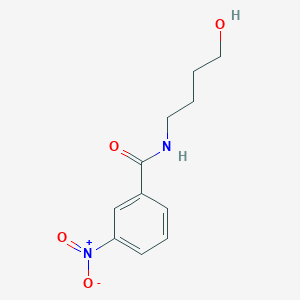

N-(4-hydroxybutyl)-3-nitrobenzamide

Description

N-(4-hydroxybutyl)-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group attached to a 4-hydroxybutylamine moiety. This compound has garnered attention in pharmacological and chemical research due to its structural features, which are often observed in metabolites of synthetic cannabinoids and kinase inhibitors . For instance, it is identified as a metabolite of 4-fluoro MDMB-BUTINACA, a synthetic cannabinoid receptor agonist, where the hydroxybutyl group arises from metabolic modifications . Its stability under recommended storage conditions (e.g., avoidance of heat and sparks) makes it a relevant candidate for further toxicological and pharmacokinetic studies .

Properties

IUPAC Name |

N-(4-hydroxybutyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-7-2-1-6-12-11(15)9-4-3-5-10(8-9)13(16)17/h3-5,8,14H,1-2,6-7H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMZWNCKOACTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293081 | |

| Record name | N-(4-Hydroxybutyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

413573-35-0 | |

| Record name | N-(4-Hydroxybutyl)-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=413573-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxybutyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxybutyl)-3-nitrobenzamide typically involves the following steps:

Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the third position.

Alkylation: The nitrated benzamide is then subjected to alkylation with 4-chlorobutanol in the presence of a base such as potassium carbonate. This step introduces the hydroxybutyl group at the nitrogen atom, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled and efficient nitration of benzamide.

Alkylation in Large Reactors: Conducting the alkylation step in large-scale reactors with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxybutyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The hydroxybutyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic medium.

Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products:

Reduction: N-(4-hydroxybutyl)-3-aminobenzamide.

Oxidation: N-(4-carboxybutyl)-3-nitrobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxybutyl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxybutyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity.

Pathways Involved: The nitro and hydroxybutyl groups can participate in redox reactions, influencing oxidative stress pathways and cellular signaling mechanisms.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, fluoro, cyano) enhance electrophilicity, influencing reactivity in covalent inhibitor design .

Alkyl Chain Modifications: Hydroxybutyl vs. Other Alkyl Groups

Compounds with alkylamine side chains exhibit divergent biological activities:

Key Observations :

- The hydroxybutyl group in this compound is metabolically inert compared to nitrosamine derivatives like OH-BBN, which are carcinogenic due to DNA alkylation .

- Alkyl chain length and terminal functional groups (e.g., hydroxyl vs. nitrosamine) critically determine toxicity profiles.

Stability and Reactivity

Stability data for this compound and related compounds:

Key Observations :

Key Observations :

- Complex alkylamines (e.g., hydroxybutyl) require multi-step alkylation and reduction protocols, increasing synthetic complexity .

Biological Activity

N-(4-hydroxybutyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article summarizes the current understanding of its biological activity, including mechanisms of action, experimental data, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a nitro group and a hydroxybutyl group, which contribute to its unique chemical reactivity. The compound can undergo various transformations, making it an important intermediate in organic synthesis. Its structure allows for interactions with biological targets, potentially modulating cellular processes.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes or receptors involved in critical cellular pathways.

- Pathways Involved : The presence of nitro and hydroxybutyl groups suggests involvement in redox reactions, influencing oxidative stress pathways and signaling mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Activity

This compound has been studied for its anticancer potential. Preliminary findings suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies on cell lines have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Nitro, Hydroxybutyl | Antimicrobial, Anticancer |

| N-(4-hydroxybutyl)-3-aminobenzamide | Amino, Hydroxybutyl | Limited antimicrobial effects |

| N-(4-carboxybutyl)-3-nitrobenzamide | Nitro, Carboxylic acid | Potentially similar activity |

This table illustrates how variations in functional groups can influence the biological activities of these compounds.

Case Studies

- Anticancer Study : In a study involving breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to increased ROS production and subsequent activation of caspase pathways.

- Antimicrobial Study : A separate study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting promising antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-hydroxybutyl)-3-nitrobenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with nitration of a benzamide precursor followed by functionalization of the hydroxybutyl group. Key steps include:

- Nitration : Use concentrated sulfuric acid as a catalyst at 0–5°C to introduce the nitro group .

- Amidation : Coupling agents like EDC/HOBt facilitate the formation of the amide bond under inert atmospheres (e.g., nitrogen) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

- Critical Parameters : Temperature control during nitration prevents by-products, while pH adjustments (6.5–7.5) during amidation improve coupling efficiency .

Q. How is the structural integrity of this compound validated in experimental settings?

- Techniques :

- X-ray crystallography (using SHELX software for refinement) resolves the spatial arrangement of the nitro and hydroxybutyl groups .

- NMR Spectroscopy : H and C NMR (e.g., CDCl₃ solvent) confirm substituent positions, with characteristic shifts for the nitro group (~8.2 ppm aromatic protons) and hydroxybutyl chain (~3.6 ppm -OH) .

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 295.1 [M+H]⁺ .

Q. What biological activity mechanisms have been proposed for nitrobenzamide derivatives, and how do they apply to this compound?

- Mechanistic Insights :

- The nitro group () undergoes intracellular reduction to reactive intermediates (e.g., nitro radicals), which disrupt DNA replication or inhibit enzymes like RNA polymerase in bacterial models .

- The hydroxybutyl chain may enhance solubility and membrane permeability, as seen in structurally similar metabolites with improved pharmacokinetic profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for nitrobenzamide analogs?

- Analytical Framework :

-

Dose-Response Variability : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to assess selectivity .

-

Redox Sensitivity : Test activity under anaerobic vs. aerobic conditions to evaluate the role of nitro group reduction .

-

Structural Comparisons : Use SAR tables to correlate substituent effects (Table 1) .

Table 1 : Substituent Effects on Biological Activity

Substituent Position Functional Group Observed Activity Reference 3-Nitro, 4-hydroxybutyl , Antiproliferative (IC₅₀ = 12 µM, HeLa) 3-Nitro, 4-chloro Reduced solubility, lower activity 4-Nitro, 2-methyl Enhanced antibacterial action

Q. What computational strategies are effective for predicting the binding affinity of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with DNA gyrase or kinase domains. The nitro group often forms hydrogen bonds with catalytic residues .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking with aromatic residues) using CrystalExplorer .

- Validation : Cross-reference docking scores with experimental IC₅₀ values to refine force field parameters .

Q. How does the hydroxybutyl substituent influence metabolic stability and degradation pathways?

- Findings :

- Oxidative Metabolism : Cytochrome P450 enzymes oxidize the hydroxybutyl chain to carboxylic acid metabolites, detectable via LC-MS/MS .

- Stability : Storage at −20°C in amber vials minimizes photodegradation of the nitro group. Avoid aqueous buffers with pH > 8 to prevent hydrolysis .

Q. What experimental designs mitigate challenges in achieving high enantiomeric purity during synthesis?

- Solutions :

- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric Catalysis : Employ palladium-catalyzed amidation with BINAP ligands to control stereochemistry .

Methodological Challenges

Q. How can researchers address discrepancies in crystallographic data for nitrobenzamide derivatives?

- Approach :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

- High-Resolution Data : Collect synchrotron data (λ = 0.7 Å) to resolve ambiguities in electron density maps .

Q. What in vitro models are optimal for evaluating the compound’s neuroprotective potential?

- Models :

- Primary Neuronal Cultures : Assess glutamate-induced excitotoxicity with pretreatment (1–10 µM) .

- Blood-Brain Barrier (BBB) Permeability : Use MDCK-MDR1 monolayers to predict CNS bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.